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Compound Name: 5,7,2',6'-Tetrahydroxyflavone

Cat. No.: B1660727 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 5,7,2',6'-
Tetrahydroxyflavone

Introduction
Flavonoids are a vast and diverse class of polyphenolic secondary metabolites ubiquitously

found in plants. Their characteristic C6-C3-C6 carbon skeleton forms the basis for various

subclasses, including flavones, flavonols, flavanones, and isoflavones. These compounds are

of significant interest to researchers, scientists, and drug development professionals due to

their wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer

properties.[1] 5,7,2',6'-Tetrahydroxyflavone is a specific flavone that has been identified in

plant species and is noted for its biological activities, including the inhibition of key metabolic

enzymes.

This technical guide provides a comprehensive overview of the chemical synthesis and

detailed characterization of 5,7,2',6'-Tetrahydroxyflavone. It includes established

experimental protocols, tabulated analytical data for easy reference, and visualizations of the

synthetic and biological pathways.

Chemical Synthesis
The synthesis of 5,7,2',6'-Tetrahydroxyflavone is typically achieved through a well-

established route for flavone synthesis, which involves two primary steps: a Claisen-Schmidt
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condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the

final flavone structure.[2][3]

The retrosynthetic analysis begins with the target flavone and disconnects the heterocyclic C-

ring. This reveals the key intermediate, a 2'-hydroxychalcone, which is in turn synthesized from

two commercially available precursors: a substituted acetophenone (for the A-ring) and a

substituted benzaldehyde (for the B-ring). For 5,7,2',6'-Tetrahydroxyflavone, the required

precursors are 2',4',6'-trihydroxyacetophenone and 2,6-dihydroxybenzaldehyde.
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Caption: Retrosynthetic analysis of 5,7,2',6'-Tetrahydroxyflavone.

Experimental Protocols
Step 1: Synthesis of 2',2,4',6,6'-Pentahydroxychalcone (Claisen-Schmidt Condensation)
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This procedure involves the base-catalyzed condensation of 2',4',6'-trihydroxyacetophenone

with 2,6-dihydroxybenzaldehyde.[4][5]

Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1

equivalent) and 2,6-dihydroxybenzaldehyde (1.1 equivalents) in ethanol or methanol.

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a

strong base, such as potassium hydroxide (KOH, 3-4 equivalents), dropwise with continuous

stirring. The reaction mixture will typically develop a deep red or orange color.

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24-48 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-

cold water. Acidify the solution to a pH of ~2-3 using dilute hydrochloric acid (HCl) to

precipitate the chalcone product.

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water

until the filtrate is neutral, and dry. The crude chalcone can be further purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5,7,2',6'-Tetrahydroxyflavone (Oxidative Cyclization)

This step converts the chalcone intermediate into the final flavone using an oxidizing agent,

commonly iodine in dimethyl sulfoxide (DMSO).[6]

Reaction Setup: Dissolve the purified 2',2,4',6,6'-pentahydroxychalcone (1 equivalent) in

anhydrous DMSO in a round-bottom flask.

Reagent Addition: Add a catalytic amount of iodine (I₂, ~0.1 equivalents).

Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 3-5 hours,

monitoring the reaction progress by TLC.[6]

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and

quench by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove

excess iodine.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl

acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄).

Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting

crude product by column chromatography on silica gel to yield pure 5,7,2',6'-
Tetrahydroxyflavone.

Characterization and Data Presentation
The structural elucidation and confirmation of the synthesized 5,7,2',6'-Tetrahydroxyflavone
are performed using various spectroscopic and physical methods.

Physicochemical Properties
Property Value Reference

Molecular Formula C₁₅H₁₀O₆ [7]

Molecular Weight 286.24 g/mol [7]

Appearance
Expected to be a yellow

crystalline solid or powder
-

Solubility
Soluble in DMSO, methanol,

ethanol; poorly soluble in water
-

Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of

flavonoids. Although complete published data for this specific isomer is not widely available, its

isolation and identification have been reported, confirming its structure through comparison

with known spectral data.[8] The expected chemical shifts are based on analogous flavone

structures.

Table 1: Predicted ¹H-NMR Spectral Data (in DMSO-d₆)
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~6.8 - 7.0 s

H-6 ~6.2 - 6.3 d

H-8 ~6.4 - 6.5 d

H-3', H-5' ~6.5 - 6.6 d

H-4' ~7.2 - 7.3 t

5-OH ~12.8 - 13.0 s (br)

7-OH, 2'-OH, 6'-OH ~9.0 - 11.0 s (br)

Table 2: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~163 - 164

C-3 ~104 - 105

C-4 ~182 - 183

C-4a ~105 - 106

C-5 ~161 - 162

C-6 ~98 - 99

C-7 ~164 - 165

C-8 ~94 - 95

C-8a ~157 - 158

C-1' ~108 - 109

C-2', C-6' ~158 - 159

C-3', C-5' ~107 - 108

C-4' ~131 - 132

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation patterns. Flavonoids typically fragment via Retro-Diels-Alder (RDA) reactions in

the C-ring.[9]

Table 3: Predicted ESI-MS/MS Fragmentation Data (Negative Ion Mode)
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m/z (Negative Ion) Ion Formula
Fragment
Assignment

Reference

285.0405 [M-H]⁻ Parent molecular ion [9]

257.0455 [M-H-CO]⁻

Loss of carbon

monoxide from the C-

ring

[9]

151.0037 [¹﹐³A-H]⁻

RDA fragment

corresponding to the

dihydroxy A-ring

[9]

133.0295 [¹﹐³B]⁻

RDA fragment

corresponding to the

dihydroxy B-ring

[9]

3. UV-Visible Spectroscopy

The UV-Vis spectrum of flavones in methanol typically shows two major absorption bands,

referred to as Band I and Band II.[10]

Table 4: Typical UV-Vis Absorption Data

Band
Wavelength Range
(λmax)

Origin of
Absorption

Reference

Band I 310 - 350 nm

B-ring cinnamoyl

system (C=C

conjugation with C=O)

[10]

Band II 250 - 280 nm A-ring benzoyl system [10]

Biological Activity: CYP3A4 Inhibition
5,7,2',6'-Tetrahydroxyflavone is a known inhibitor of hepatic testosterone 6β-hydroxylation, a

reaction specifically mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported

IC₅₀ value of 7.8 μM.
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CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative

biotransformation of approximately one-third of all clinically used drugs.[11] Inhibition of this

enzyme can lead to significant drug-drug interactions. When a CYP3A4 substrate drug is co-

administered with an inhibitor like 5,7,2',6'-Tetrahydroxyflavone, the metabolism of the drug is

slowed. This can lead to elevated plasma concentrations of the drug, potentially increasing its

therapeutic effects but also raising the risk of toxicity.[12] The study of such interactions is vital

for drug development and clinical pharmacology.

Testosterone
(CYP3A4 Substrate)

CYP3A4 Enzyme

 Binds to
active site

6β-Hydroxytestosterone
(Metabolite)

 Metabolizes to

5,7,2',6'-Tetrahydroxyflavone

 Inhibits

Click to download full resolution via product page

Caption: Inhibition of CYP3A4-mediated metabolism by the flavone.

Conclusion
This technical guide has detailed the synthesis and characterization of 5,7,2',6'-
Tetrahydroxyflavone. The synthetic pathway, utilizing a Claisen-Schmidt condensation

followed by oxidative cyclization, is a robust and adaptable method for producing this and

related flavones. The characterization data, including NMR, MS, and UV-Vis spectroscopy,

provide a clear analytical fingerprint for the compound's identification and purity assessment.

Furthermore, its demonstrated inhibitory activity against the crucial metabolic enzyme CYP3A4

highlights its potential relevance in the fields of pharmacology and drug development,
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warranting further investigation into its therapeutic applications and potential for drug-drug

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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